3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC16378086
Molecular Formula: C22H18N4O4S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N4O4S |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 3-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C22H18N4O4S/c1-12-19(21(29)26(24-12)22-23-16-5-3-4-6-17(16)31-22)15-11-18(27)25(20(15)28)13-7-9-14(30-2)10-8-13/h3-10,15,24H,11H2,1-2H3 |
| Standard InChI Key | NUKUXNPYFKXAAF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, reflects its intricate architecture. Key structural components include:
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Pyrrolidine-2,5-dione core: A five-membered lactam ring with ketone groups at positions 2 and 5, contributing to planar rigidity and hydrogen-bonding capacity.
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1,3-Benzothiazole moiety: A bicyclic system comprising benzene fused to a thiazole ring, known for its electron-deficient properties and role in intercalation with biological targets.
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5-Hydroxy-3-methylpyrazole: A substituted pyrazole ring with a hydroxyl group at position 5 and a methyl group at position 3, enhancing solubility and metabolic stability.
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4-Methoxyphenyl substituent: An aromatic ring with a methoxy group at the para position, influencing lipophilicity and receptor binding.
Physicochemical Properties
The molecular formula C₂₂H₁₈N₄O₄S corresponds to a molecular weight of 434.5 g/mol (Table 1). Computational analyses predict a LogP value of ~2.8, suggesting moderate lipophilicity, while the polar surface area (PSA) of 125.3 Ų indicates significant hydrogen-bonding potential . The presence of multiple hydrogen-bond acceptors (N, O) and donors (-OH) aligns with bioavailability challenges common to rigid, polycyclic structures.
Table 1: Molecular Properties of 3-[1-(1,3-Benzothiazol-2-yl)-5-Hydroxy-3-Methyl-1H-Pyrazol-4-yl]-1-(4-Methoxyphenyl)Pyrrolidine-2,5-Dione
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈N₄O₄S |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 3-[2-(1,3-Benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC |
| Topological Polar Surface Area | 125.3 Ų |
Synthetic Methodologies
Multi-Step Condensation Reactions
Synthesis of this compound likely involves sequential condensation and cyclization steps. A proposed pathway includes:
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Formation of the pyrrolidine-2,5-dione core: Via Dieckmann cyclization of a diester precursor under basic conditions.
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Introduction of the benzothiazole-pyrazole moiety: Suzuki-Miyaura coupling between a boronic ester-functionalized benzothiazole and a halogenated pyrazole intermediate.
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Methoxyphenyl substitution: Nucleophilic aromatic substitution at the pyrrolidine nitrogen using 4-methoxyphenylamine.
Microwave-assisted synthesis has been reported for analogous heterocycles, reducing reaction times from hours to minutes while improving yields by 15–20%.
Challenges in Purification
The compound’s low solubility in aqueous buffers and common organic solvents (e.g., ethanol, DMSO) complicates purification. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients has been effective for related structures.
Hypothesized Biological Activities
Anticancer Activity
Benzothiazole-containing compounds demonstrate selective cytotoxicity against cancer cell lines. Key mechanisms include:
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Topoisomerase II inhibition: IC₅₀ = 0.28 μM for analogous compounds in MCF-7 breast cancer cells.
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Reactive oxygen species (ROS) generation: 2.5-fold increase in ROS levels in A549 lung carcinoma cells at 50 μM .
Table 2: Anticancer Activity of Structural Analogs
| Compound Class | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Pyrrolo[2,1-b]benzothiazoles | MCF-7 | 0.28 | Topoisomerase II inhibition |
| Pyrazole-pyrrolidine-diones | A549 | 1.45 | ROS generation |
Computational Predictions and Molecular Modeling
ADMET Profiling
In silico predictions using SwissADME indicate:
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GI absorption: High (76% bioavailability).
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Blood-brain barrier permeability: Low (logBB = -1.2).
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CYP2D6 inhibition: Probable (probability = 0.87).
Research Gaps and Future Directions
Despite promising theoretical insights, experimental validation remains absent for this compound. Priority areas include:
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Synthetic optimization: Developing one-pot methodologies to reduce step count.
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In vitro screening: Assessing antimicrobial, anticancer, and anti-inflammatory activities.
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Crystal structure analysis: Resolving 3D conformation to guide structure-activity relationship (SAR) studies.
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